3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole
Description
This pyrazole derivative features a 1H-pyrazole core substituted at positions 1, 3, 4, and 4. Key substituents include:
- 3,5-Dimethyl groups: Electron-donating alkyl groups that enhance steric bulk and influence solubility.
- 1-(Thiophene-2-sulfonyl): A sulfonyl group attached to a thiophene heterocycle, introducing electron-withdrawing effects and possible hydrogen-bonding interactions.
Molecular Formula: C₁₆H₁₉N₂O₂S₂. Molar Mass: 335.47 g/mol (calculated).
Properties
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-thiophen-2-ylsulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c1-11-6-8-14(9-7-11)22-16-12(2)17-18(13(16)3)23(19,20)15-5-4-10-21-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGOPYFANLVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pentane-2,4-Dione and Hydrazine Hydrate
The 3,5-dimethyl-1H-pyrazole core is synthesized via the exothermic reaction of pentane-2,4-dione (acetylacetone) with 85% hydrazine hydrate in methanol at 25–35°C. This method achieves quantitative yields due to the high reactivity of the β-diketone with hydrazine, forming the pyrazole ring through cyclocondensation. The methyl groups at positions 3 and 5 arise directly from the acetylacetone structure, eliminating the need for post-synthesis methylation.
Optimization Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Methanol | >95 | |
| Temperature | 25–35°C | >95 | |
| Hydrazine Hydrate | 85% (stoichiometric) | >95 |
Functionalization at Position 4: Introduction of the 4-Methylphenylsulfanyl Group
Bromination at Position 4
Regioselective bromination of 3,5-dimethyl-1H-pyrazole at position 4 is achieved using N-bromosuccinimide (NBS) in dioxane under reflux (101°C). This step leverages the electron-donating methyl groups at positions 3 and 5 to direct electrophilic substitution to position 4.
Optimization Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Halogen Source | NBS (2.0 equiv) | 89–91 | |
| Solvent | Dioxane | 89–91 | |
| Temperature | 101°C (reflux) | 89–91 |
Copper-Catalyzed C–S Coupling
The 4-bromo intermediate undergoes a Ullmann-type coupling with 4-methylthiophenol using CuI (10 mol%) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 110°C. This method achieves moderate to high yields by facilitating oxidative addition and reductive elimination steps.
Optimization Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | CuI (10 mol%) | 78 | |
| Ligand | 1,10-Phenanthroline | 78 | |
| Base | Cs2CO3 | 78 |
Sulfonylation at Position 1: Thiophene-2-Sulfonyl Group Installation
Sulfonyl Chloride Preparation
Thiophene-2-sulfonyl chloride is synthesized by treating thiophene-2-thiol with chlorine gas in aqueous HCl at 0°C, followed by oxidation with hydrogen peroxide. This method avoids over-oxidation to sulfonic acids, ensuring high purity.
N-Sulfonylation of Pyrazole
The 4-[(4-methylphenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is reacted with thiophene-2-sulfonyl chloride in DCM using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 25–30°C for 16 hours, achieving yields up to 71% after column chromatography.
Optimization Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Base | DIPEA (3.0 equiv) | 71 | |
| Solvent | DCM | 71 | |
| Reaction Time | 16 hours | 71 |
Critical Analysis of Reaction Parameters
Solvent Effects on Sulfonylation
Polar aprotic solvents like DCM enhance sulfonylation efficiency by stabilizing the transition state, whereas THF and dioxane result in lower yields due to poor solubility of intermediates.
Temperature Dependence in C–S Coupling
Elevating temperatures to 110°C in DMF accelerates the Ullmann reaction but risks decomposition of the thiophenol nucleophile. A balance between reaction rate and stability is critical.
Structural Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Column chromatography (SiO2, ethyl acetate/hexane 1:4) achieves >98% purity, as verified by HPLC.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets. Research is ongoing to determine its efficacy and safety in various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Key Observations:
Substituent Effects on Physical Properties :
- The target compound’s thiophene-sulfonyl group likely reduces solubility in polar solvents compared to the trimethoxybenzoyl group in , which has higher oxygen content.
- Melting points correlate with molecular symmetry and intermolecular forces. For example, compound 3b (mp 211–213°C) has a rigid pyrazolinyl group, while 2b (mp 176–178°C) features a flexible 3-oxopropenyl chain.
Synthetic Yields :
- Yields for analogs range from 75–78%, suggesting that the introduction of sulfonyl/thioether groups (as in the target compound) may require optimized conditions to achieve similar efficiency.
Spectroscopic Signatures :
- The target compound’s IR spectrum would differ from 3b and 2b due to the absence of N-H or C=O stretches. Instead, strong S=O symmetric/asymmetric stretches (~1350–1150 cm⁻¹) from the sulfonyl group are expected.
Crystallographic and Conformational Comparisons
- Planarity and Packing: Pyrazole derivatives like 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole exhibit near-planar conformations, except for substituents like perpendicular fluorophenyl groups. The target compound’s thiophene-sulfonyl group may induce slight non-planarity due to steric hindrance.
- Bond Lengths : In related structures, C–N bond lengths in pyrazole rings range from 1.33–1.38 Å , consistent with aromatic character. The sulfonyl group’s S–O bonds (~1.43 Å) would align with typical sulfonamide geometries .
Functional and Application-Based Comparisons
- Pharmaceutical Potential: The boron-containing analog 1-(4-fluorobenzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole shows bioactivity, suggesting that the target compound’s sulfonyl/thioether groups could be tailored for similar therapeutic roles (e.g., enzyme inhibition).
- Agrochemical Utility : Sulfonylpyrazoles like CAS 130102-98-6 are intermediates in pesticide synthesis. The target compound’s thiophene moiety may enhance photostability in field applications.
Biological Activity
3,5-Dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole is a complex organic compound notable for its unique structural features and potential biological activities. The compound's design incorporates a pyrazole ring, thiophene sulfonyl group, and a methylphenyl sulfanyl moiety, which contribute to its reactivity and biological interactions.
Structural Characteristics
The compound can be represented by the following structure:
This molecular formula indicates the presence of two sulfur atoms and multiple functional groups that enhance its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole exhibit significant biological activities, including:
- Antiproliferative Effects : Studies have shown that derivatives of pyrazole, including sulfonamide derivatives, possess antiproliferative properties against various cancer cell lines. For instance, compounds in this class have been tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay, revealing promising results in inhibiting cell growth .
- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The presence of the thiophene and sulfonamide groups appears to enhance these effects .
- Anti-inflammatory Properties : Pyrazole compounds have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis
To better understand the unique characteristics of 3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole, a comparison with other related compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3,5-Dimethyl-1H-Pyrazole | Simple pyrazole ring | Moderate antiproliferative | Lacks additional functional groups |
| 4-Methylphenyl Sulfanyl Pyrazole | Similar pyrazole core | Antimicrobial activity | No thiophene sulfonyl group |
| Thiophene-Sulfonamide Derivative | Contains thiophene, lacks pyrazole | Anti-inflammatory effects | Different core structure |
| 3-Methylthiazolyl Pyrazole | Contains thiazole instead of thiophene | Anticancer properties | Different heterocycle |
The unique combination of functional groups in 3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole may enhance its biological activity compared to these structurally similar compounds.
Antiproliferative Activity
A study focusing on new pyrazole derivatives reported that several compounds exhibited significant antiproliferative activity against cancer cell lines. The IC50 values for these compounds were determined using standard assays, indicating their potential as anticancer agents .
Antimicrobial Studies
Research on the antimicrobial efficacy of pyrazole derivatives has shown that certain compounds selectively inhibit the growth of Candida albicans. The mechanism behind this selectivity is attributed to the structural features that allow for effective interaction with microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
